molecular formula C13H10BrNO4 B13006263 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B13006263
M. Wt: 324.13 g/mol
InChI Key: JBXIPYWVOQTIFR-UHFFFAOYSA-N
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Description

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene is an organic compound that features a bromine atom, a methoxyphenoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene typically involves a multi-step process. One common method includes the nitration of 4-bromo-1-(4-methoxyphenoxy)benzene. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group into the aromatic ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4-amino-1-(4-methoxyphenoxy)-2-nitrobenzene.

    Oxidation: Formation of 4-bromo-1-(4-carboxyphenoxy)-2-nitrobenzene.

Scientific Research Applications

4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of new drugs with antimicrobial or anticancer properties.

    Materials Science: Utilized in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(4-methoxyphenoxy)-2-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(4-nitrophenoxy)benzene
  • 4-Bromo-1-(4-methoxyphenoxy)benzene
  • 4-Bromo-1-(4-chlorophenoxy)-2-nitrobenzene

Properties

Molecular Formula

C13H10BrNO4

Molecular Weight

324.13 g/mol

IUPAC Name

4-bromo-1-(4-methoxyphenoxy)-2-nitrobenzene

InChI

InChI=1S/C13H10BrNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3

InChI Key

JBXIPYWVOQTIFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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